Lipophilicity Differential: Target Compound (XLogP3-AA = 2.5) vs. N-(Furan-2-ylmethyl)-2,4,5-trimethylbenzenesulfonamide (ACD/LogP = 3.29)
The target compound exhibits a computed XLogP3-AA of 2.5, whereas the closest furan-containing analog—N-(furan-2-ylmethyl)-2,4,5-trimethylbenzenesulfonamide (CAS 433955-61-4), which replaces the methoxyethyl linker with a simple methylene bridge—has a predicted ACD/LogP of 3.29. [1] This ~0.8 log-unit difference corresponds to approximately a 6.3-fold lower octanol-water partition coefficient for the target, indicating substantially reduced lipophilicity driven by the polar methoxy group and the extended ethyl spacer. The lower logP places the target compound closer to the optimal range (1–3) for oral absorption and aqueous solubility according to Lipinski's rule-of-five guidelines.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.5 (PubChem computed) |
| Comparator Or Baseline | N-(2-furylmethyl)-2,4,5-trimethylbenzenesulfonamide: ACD/LogP = 3.29 (ChemSpider predicted, ACD/Labs Percepta v14.00) |
| Quantified Difference | ΔlogP ≈ 0.8 (target more hydrophilic); ~6.3-fold lower partition coefficient |
| Conditions | Computed/predicted values from PubChem XLogP3 3.0 algorithm and ACD/Labs Percepta PhysChem Module v14.00; no experimental logP data available for either compound |
Why This Matters
A lower logP directly impacts aqueous solubility and formulation strategy; procurement decisions for in vitro screening (where DMSO stock solubility is critical) or in vivo studies (where GI absorption is desired) must account for this measurable lipophilicity difference.
- [1] PubChem Compound Summary CID 76149981: Computed properties including XLogP3-AA. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1795088-43-5 (accessed 2026-05-09). View Source
